6-Chloro-3-methylisothiazolo[5,4-b]pyridine
CAS No.: 129211-90-1
Cat. No.: VC21183606
Molecular Formula: C7H5ClN2S
Molecular Weight: 184.65 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-3-methylisothiazolo[5,4-b]pyridine - 129211-90-1](/images/no_structure.jpg)
Specification
CAS No. | 129211-90-1 |
---|---|
Molecular Formula | C7H5ClN2S |
Molecular Weight | 184.65 g/mol |
IUPAC Name | 6-chloro-3-methyl-[1,2]thiazolo[5,4-b]pyridine |
Standard InChI | InChI=1S/C7H5ClN2S/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3 |
Standard InChI Key | WGZQUDXNMKLSPC-UHFFFAOYSA-N |
SMILES | CC1=NSC2=C1C=CC(=N2)Cl |
Canonical SMILES | CC1=NSC2=C1C=CC(=N2)Cl |
Introduction
Chemical Structure and Identification
6-Chloro-3-methylisothiazolo[5,4-b]pyridine is a bicyclic heterocyclic compound containing fused thiazole and pyridine rings. The compound features a chlorine substituent at position 6 of the pyridine ring and a methyl group at position 3 of the isothiazole portion. This architecture creates a planar, rigid scaffold with specific electronic properties that can facilitate binding interactions with biological targets.
Identification Parameters
The compound is precisely identified through several chemical identifiers that provide unambiguous reference points for researchers and manufacturers:
The compound's structure features a thiazole ring fused with a pyridine ring, where position 6 of the pyridine is substituted with a chlorine atom, and position 3 of the thiazole bears a methyl group.
Physical and Chemical Properties
6-Chloro-3-methylisothiazolo[5,4-b]pyridine possesses distinctive physical and chemical properties that influence its behavior in various applications and synthesis reactions.
Physical Properties
The compound exhibits specific physical characteristics that are important for its handling, storage, and application in laboratory settings:
Property | Value |
---|---|
Physical State | Solid (at standard conditions) |
Density | 1.446 g/cm³ |
Boiling Point | 213.69°C at 760 mmHg |
Melting Point | Not specified in sources |
Refractive Index | 1.682 |
Flash Point | 83.037°C |
Vapor Pressure | 0.236 mmHg at 25°C |
These physical properties are crucial for researchers working with this compound, particularly for purification processes and reaction condition optimization.
Chemical Reactivity
While specific reactivity data for 6-Chloro-3-methylisothiazolo[5,4-b]pyridine is limited in the provided sources, its structure suggests several potential reaction sites:
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The chlorine at position 6 provides a site for nucleophilic aromatic substitution reactions
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The nitrogen atoms in the ring system can participate in coordination with metals or act as hydrogen bond acceptors
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The methyl group at position 3 could potentially undergo oxidation or other functionalization reactions
These reactive features make the compound versatile for further chemical modifications and derivatization in medicinal chemistry applications.
Related Compounds and Structural Significance
6-Chloro-3-methylisothiazolo[5,4-b]pyridine belongs to a family of compounds that have gained attention in medicinal chemistry due to their diverse biological activities.
Relation to Other Thiazolo[5,4-b]pyridine Derivatives
The thiazolo[5,4-b]pyridine scaffold is considered a privileged structure in medicinal chemistry because of its structural similarity to thiazolo[4,5-d]pyrimidine, which has established biological utility. The broader class of compounds has demonstrated various activities including:
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S1p1 and S1p5 agonism
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H3 receptor antagonism
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DNA gyrase B inhibition
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Anticancer activity
These diverse pharmacological profiles highlight the versatility of this scaffold for drug development efforts.
Molecular Interactions and Binding Properties
Understanding the binding properties of thiazolo[5,4-b]pyridine derivatives provides insight into the potential interaction mechanisms of 6-Chloro-3-methylisothiazolo[5,4-b]pyridine with biological targets.
Key Interaction Patterns
Molecular docking studies with related thiazolo[5,4-b]pyridine derivatives have revealed several key interaction patterns:
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The thiazolo[5,4-b]pyridine scaffold can fit into ATP binding pockets of kinases
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Hydrogen bond interactions with specific amino acid residues (e.g., Val851 in PI3Kα)
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Water bridge formations with amino acids like Typ836 and Asp810
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Additional hydrogen bonding through functional groups like sulfonamides with residues such as Lys802
These interaction patterns highlight the importance of the core heterocyclic structure in determining binding affinity and selectivity toward biological targets.
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